Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate

説明

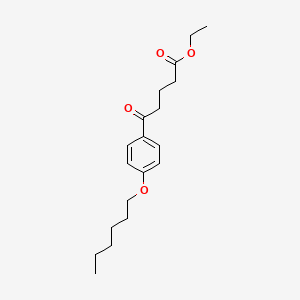

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-(4-hexoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-3-5-6-7-15-23-17-13-11-16(12-14-17)18(20)9-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZSFMBIYQQWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645798 | |

| Record name | Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-89-6 | |

| Record name | Ethyl 4-(hexyloxy)-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[4-(hexyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 5 4 Hexyloxyphenyl 5 Oxovalerate

Retrosynthetic Disconnection Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate, three primary disconnections can be identified:

C(acyl)-C(aryl) Bond: The most logical disconnection is the bond between the carbonyl carbon and the aromatic ring. This disconnection points towards a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. This approach identifies two key precursors: an activated aromatic ring, hexyloxybenzene , and an acylating agent, such as ethyl 5-chloro-5-oxovalerate .

Aryl Ether C-O Bond: The hexyloxy group can be disconnected at the ether oxygen. This suggests the Williamson ether synthesis as a method for its formation, starting from phenol (B47542) and a suitable hexyl halide, like 1-bromohexane .

Ester C-O Bond: Disconnection of the ethyl ester group points to a corresponding carboxylic acid, 5-(4-hexyloxyphenyl)-5-oxovaleric acid . This suggests that the ester could be formed in a final esterification step, or that the ethyl ester functionality is carried through the synthesis within the acylating agent.

Based on this analysis, a plausible forward synthesis would involve preparing the two main synthons, hexyloxybenzene and an activated glutaric acid derivative, and then coupling them via Friedel-Crafts acylation.

Classical Synthetic Routes

Classical synthetic strategies for this compound are centered around robust and well-documented organic reactions.

The ethyl ester moiety of the target molecule is typically introduced through a precursor. A common strategy is to use an acylating agent that already contains the ethyl ester. The synthesis of such a precursor, for instance, ethyl 5-chloro-5-oxovalerate, is a critical step.

This precursor can be prepared from glutaric acid. The process involves two main transformations:

Monoesterification: Glutaric acid is reacted with ethanol under acidic conditions (Fischer esterification) to yield glutaric acid monoethyl ester. The Fischer esterification is an equilibrium-driven process where a carboxylic acid and an alcohol react in the presence of an acid catalyst. masterorganicchemistry.comyoutube.comkhanacademy.org To favor the monoester, the reaction conditions, such as stoichiometry and reaction time, must be carefully controlled.

Acyl Chloride Formation: The remaining carboxylic acid group of the monoester is then converted into a more reactive acyl chloride. This is commonly achieved by treating it with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Alternatively, the synthesis can start from glutaric anhydride. Ring-opening of the anhydride with ethanol would yield the desired glutaric acid monoethyl ester, which is then converted to the acyl chloride as described above.

The key carbon-carbon bond-forming step in the classical synthesis of this compound is the Friedel-Crafts acylation. byjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The general reaction is as follows:

Aromatic Substrate: Hexyloxybenzene.

Acylating Agent: Ethyl 5-chloro-5-oxovalerate.

Catalyst: A strong Lewis acid, most commonly aluminum trichloride (AlCl₃). thermofisher.com

The synthesis of the hexyloxybenzene precursor is typically accomplished via the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of phenol with a strong base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the phenoxide ion, which then acts as a nucleophile, displacing a halide from a primary alkyl halide like 1-bromohexane in an SN2 reaction. pbworks.commasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Phenol | 1-Bromohexane | NaOH or K₂CO₃ | Ethanol, Acetonitrile, or DMF | Reflux, 1-8 hours |

In the Friedel-Crafts acylation step, the Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. The electron-rich hexyloxybenzene then attacks the acylium ion. The hexyloxy group is an ortho-, para-directing activator. Due to the steric bulk of the acylating agent, the substitution occurs predominantly at the para position, leading to the desired product. A stoichiometric amount of the Lewis acid is generally required because the product, an aryl ketone, can form a stable complex with the catalyst. wikipedia.org The final product is liberated upon aqueous workup.

A similar reaction involves using fluorobenzene and glutaric anhydride, which undergo a Friedel-Crafts acylation to produce 5-(4-fluorophenyl)-5-oxopentanoic acid. google.com This highlights the utility of this reaction for creating similar structures.

While Friedel-Crafts acylation is the most direct route, condensation and cyclization strategies are fundamental in organic synthesis, though less commonly applied for the direct construction of linear γ-keto esters like the target molecule. Intramolecular cyclization reactions are more prevalent, for instance, in the formation of cyclic ketones such as 1-indanone and 1-tetralone via intramolecular Friedel-Crafts acylation.

Condensation reactions, such as the Claisen condensation, are pivotal for synthesizing β-keto esters, but not directly applicable for γ-keto esters. However, related strategies could be envisaged. For example, a Michael addition of an enolate to an α,β-unsaturated ester could form a dicarbonyl compound that, after further transformations, might lead to the desired γ-keto ester backbone. These multi-step routes are generally less efficient than the direct acylation approach.

Modern Catalytic Approaches to Synthesis

Modern synthetic methods aim to overcome the limitations of classical routes, such as the use of stoichiometric and moisture-sensitive Lewis acids and harsh reaction conditions.

Transition metal catalysis offers powerful alternatives for the formation of C-C bonds, including the key aryl-ketone linkage in this compound. pkusz.edu.cn These methods can provide higher selectivity and functional group tolerance under milder conditions.

One promising approach is the metal-catalyzed C-H activation/acylation . For instance, platinum-catalyzed direct C-H functionalization has been reported for the synthesis of γ-keto esters. acs.org In a hypothetical application to this synthesis, a platinum catalyst could mediate the direct acylation of hexyloxybenzene with a suitable acylating agent like ethyl succinyl chloride, avoiding the need for a strong Lewis acid. acs.org

Another advanced strategy is the palladium-catalyzed γ-C(sp³)–H arylation of aliphatic ketones . nih.gov This method utilizes transient directing groups to achieve arylation at the γ-position of a ketone. While this would be a convergent strategy, it would require starting with a different set of precursors.

| Method | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|

| Classical Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Well-established, reliable for activated rings | Requires stoichiometric strong Lewis acid, harsh conditions, limited functional group tolerance |

| Transition Metal C-H Acylation | Catalytic C-H Functionalization | Catalytic, milder conditions, potentially higher selectivity | Requires specific directing groups, catalyst cost and sensitivity |

These modern catalytic methods represent the forefront of synthetic organic chemistry and hold the potential for developing more efficient and environmentally benign routes to this compound and related compounds.

Organocatalysis in Functional Group Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. For the synthesis of this compound, organocatalysts can be instrumental in various functional group transformations, particularly in the formation of the keto-ester backbone. While a direct organocatalytic synthesis for this specific molecule is not extensively documented, the principles of organocatalysis can be applied to key steps.

One relevant application is in the asymmetric functionalization of β-ketoesters. acs.orgresearchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can facilitate reactions like enantioselective alkylations, hydroxylations, or aminoxylations at the α-position of a β-ketoester precursor. acs.orgnih.gov For instance, a strategy could involve the organocatalytic α-functionalization of a simpler β-ketoester to introduce a side chain that is later elaborated to the 4-hexyloxyphenyl group.

Moreover, organocatalysts are effective in promoting Michael additions. A potential synthetic route could involve the conjugate addition of a nucleophile to an α,β-unsaturated ester, catalyzed by an organocatalyst, to construct the carbon skeleton of the target molecule. The versatility of β-ketoesters as both nucleophiles and electrophiles makes them ideal substrates for a variety of organocatalytic transformations. acs.orgresearchgate.netnih.gov

Research in organocatalysis continues to expand the scope of possible transformations applicable to the synthesis of complex molecules like this compound, promising more sustainable and selective synthetic routes. researchgate.net

Biocatalytic Considerations

Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Enzymes, as biocatalysts, operate under mild conditions and can exhibit remarkable chemo-, regio-, and enantioselectivity. georgiasouthern.edu For the synthesis of this compound, several biocatalytic strategies can be envisioned.

One key application lies in the reduction of ketones or the oxidation of alcohols. For instance, a precursor alcohol could be oxidized to the corresponding ketone using an alcohol dehydrogenase. conicet.gov.ar Conversely, if a synthetic route yields a racemic alcohol, a lipase could be used for kinetic resolution to obtain the desired enantiomer. google.com Lipases are also widely used for transesterification reactions, which could be employed in the final step to form the ethyl ester from a different ester precursor under mild, solvent-free conditions. google.com

Ene-reductases are another class of enzymes that could be relevant, particularly in a synthetic pathway involving the reduction of an α,β-unsaturated ketone precursor. acs.org This approach can lead to the formation of chiral centers with high enantiomeric excess. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can simplify the process by avoiding the need for enzyme purification. georgiasouthern.edu

While specific biocatalytic routes for this compound are not detailed in the literature, the existing knowledge on biocatalytic reductions, oxidations, and esterifications provides a solid foundation for developing a sustainable and selective synthesis. georgiasouthern.educonicet.gov.argoogle.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. The synthesis of this compound can be designed to incorporate several of these principles to minimize its environmental impact.

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, a Friedel-Crafts acylation is a likely key step. Traditionally, this reaction uses stoichiometric amounts of Lewis acids and halogenated solvents. ruc.dk However, greener alternatives have been developed.

Solvent-free approaches, often facilitated by microwave irradiation, can significantly reduce reaction times and eliminate the need for a solvent. ruc.dk For instance, the use of solid acid catalysts like sulfated zirconia or bismuth triflate can promote Friedel-Crafts acylation under solvent-free conditions. ruc.dkrsc.org

Aqueous media synthesis is another attractive green alternative. While Friedel-Crafts reactions are typically sensitive to water, certain catalyst systems have been developed to function in aqueous environments. researchgate.net Furthermore, other steps in the synthesis, such as the formation of β-ketoesters, can be performed in water using appropriate catalysts. researchgate.netbeilstein-journals.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. nih.govwjpps.com

For the synthesis of this compound, addition and rearrangement reactions, which have 100% atom economy, should be prioritized. jocpr.com For instance, a Diels-Alder reaction to construct a precursor ring system would exhibit excellent atom economy. jocpr.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.

The choice of reagents and catalysts also significantly impacts atom economy. Catalytic reactions are generally preferred over stoichiometric ones because the catalyst is used in small amounts and is not consumed in the reaction. jocpr.com For example, using a catalytic amount of a reusable solid acid for a Friedel-Crafts acylation is more atom-economical than using a stoichiometric amount of aluminum chloride. organic-chemistry.orgacs.orgacs.org

By carefully selecting reactions and reagents that maximize the incorporation of starting materials into the final product, the synthesis of this compound can be designed to be more sustainable and efficient.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is a critical aspect of process development, aiming to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be fine-tuned.

Temperature and Pressure Effects

Temperature and pressure are fundamental parameters that can significantly influence the rate and selectivity of chemical reactions. In the context of synthesizing this compound, particularly in a potential Friedel-Crafts acylation step, these factors are crucial.

Temperature: The reaction temperature can affect both the reaction rate and the product distribution. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to side reactions, decomposition of products, and reduced selectivity. The optimal temperature for the synthesis needs to be determined experimentally to achieve a balance between reaction speed and product purity. For instance, in the synthesis of related ketoesters, reactions are often conducted at elevated temperatures to drive the reaction to completion, but careful control is necessary to avoid unwanted byproducts. researchgate.net

Pressure: Pressure can also play a role, especially in reactions involving gaseous reagents or byproducts. In the context of a Friedel-Crafts acylation, which may release gaseous HCl, controlling the pressure can influence the reaction equilibrium. Applying a vacuum can be used to remove volatile byproducts, such as water in an esterification reaction, thereby driving the reaction forward. rsc.org For liquid-phase reactions, the effect of pressure is generally less pronounced unless it influences the boiling point of the solvent or reactants.

The optimization of temperature and pressure is often carried out using experimental design methodologies to efficiently identify the conditions that provide the best outcome. rsc.org

Reagent Stoichiometry and Purity Impact

The stoichiometry of the reactants plays a critical role in the outcome of the Friedel-Crafts acylation for synthesizing this compound. Typically, a slight excess of the aromatic substrate, hexyloxybenzene, may be used to ensure complete conversion of the more valuable acylating agent.

The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required in stoichiometric amounts, or even in slight excess, rather than catalytic quantities. This is because the catalyst forms a complex with the ketone product, rendering it inactive. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is necessary.

The purity of the reagents is of utmost importance. Any moisture present in the reaction mixture can lead to the decomposition of the Lewis acid catalyst and the acylating agent, significantly reducing the yield. Furthermore, impurities in the hexyloxybenzene or the acylating agent can lead to the formation of undesired side products, complicating the purification process.

Table 1: Illustrative Reagent Stoichiometry for the Synthesis of this compound

| Reagent | Role | Typical Molar Ratio | Impact of Deviation |

| Hexyloxybenzene | Aromatic Substrate | 1.0 - 1.2 equivalents | Excess may increase yield; significant excess can complicate purification. |

| Mono-ethyl 5-chloro-5-oxopentanoate | Acylating Agent | 1.0 equivalent (Limiting Reagent) | Basis for stoichiometry of other reagents. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | 1.0 - 1.1 equivalents | Insufficient amount leads to incomplete reaction; large excess can promote side reactions. |

| Dichloromethane | Solvent | Sufficient to dissolve reactants | Affects reaction concentration and temperature control. |

This table is illustrative and optimal ratios may vary based on specific experimental conditions.

Reaction Kinetics and Selectivity Enhancement

The kinetics of the Friedel-Crafts acylation are influenced by several factors, including the reactivity of the aromatic substrate, the nature of the acylating agent, the concentration of the Lewis acid catalyst, and the reaction temperature. The hexyloxy group in hexyloxybenzene is an activating group, which increases the electron density of the aromatic ring and accelerates the rate of electrophilic substitution compared to unsubstituted benzene.

The reaction typically proceeds through the formation of a highly reactive acylium ion intermediate generated from the interaction of the acylating agent with the Lewis acid. The rate-determining step is generally the attack of the electron-rich aromatic ring on this acylium ion.

Selectivity, specifically the regioselectivity for the para-substituted product, is a key consideration. The hexyloxy group, being an ortho-, para-director, will lead to a mixture of ortho and para isomers. However, due to steric hindrance from the bulky hexyloxy group, the formation of the para-isomer, this compound, is sterically favored and is typically the major product.

To enhance the selectivity for the para-isomer, the reaction can be carried out at lower temperatures. Lower temperatures tend to favor the thermodynamically more stable para product over the kinetically favored ortho product. The choice of solvent can also influence selectivity, with less polar solvents often favoring para-substitution.

Table 2: Factors Influencing Reaction Kinetics and Selectivity

| Factor | Effect on Kinetics | Effect on Selectivity (para vs. ortho) |

| Temperature | Increased temperature generally increases the reaction rate. | Lower temperatures favor the formation of the para-isomer. |

| Catalyst Concentration | Higher catalyst concentration increases the rate by generating more acylium ions. | Can influence isomer distribution, but temperature is a more dominant factor. |

| Solvent Polarity | More polar solvents can sometimes accelerate the reaction but may also complex with the catalyst. | Less polar solvents often provide higher para-selectivity. |

| Nature of Acylating Agent | More reactive acylating agents (acyl chlorides vs. anhydrides) lead to faster reactions. | May have a minor influence on the ortho/para ratio. |

This table provides general trends observed in Friedel-Crafts acylation reactions.

Mechanistic Investigations of Reactions Involving Ethyl 5 4 Hexyloxyphenyl 5 Oxovalerate

Reactivity Profiling of the Keto Group

The ketone functionality in Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate is a primary site for a variety of chemical transformations. The presence of the electron-donating 4-hexyloxyphenyl group and the ester-containing alkyl chain influences its reactivity towards nucleophiles, its enolization behavior, and its susceptibility to oxidation and reduction.

Nucleophilic Addition Pathways

The carbonyl carbon of the keto group is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol. khanacademy.orgmasterorganicchemistry.com The rate of nucleophilic addition is influenced by both electronic and steric factors. researchgate.netubaya.ac.id

The 4-hexyloxyphenyl group, being an electron-donating group through resonance, is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl group. This deactivation arises from the delocalization of the oxygen lone pair into the aromatic ring, which in turn reduces the partial positive charge on the carbonyl carbon. However, aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to steric and electronic reasons. libretexts.org

| Factor | Influence on Reactivity | Mechanism |

|---|---|---|

| Electronic Effect of 4-hexyloxyphenyl group | Decreases reactivity (electron-donating) | Resonance donation from the hexyloxy group reduces the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | Decreases reactivity | The bulky 4-hexyloxyphenyl group and the alkyl chain can hinder the approach of the nucleophile to the carbonyl carbon. |

| Nature of Nucleophile | Stronger nucleophiles lead to faster reactions | Strong nucleophiles can attack the less electrophilic carbonyl carbon more readily. |

Enolization and Enolate Chemistry

The presence of α-hydrogens on the carbon adjacent to the keto group allows for the formation of enolates in the presence of a base. The acidity of these α-hydrogens is enhanced by the electron-withdrawing nature of the carbonyl group. For this compound, there are two sets of α-hydrogens, leading to the potential formation of two different enolates: the kinetic and the thermodynamic enolate. udel.edumasterorganicchemistry.com

The kinetic enolate is formed by the removal of the more accessible but less sterically hindered proton, while the thermodynamic enolate results from the deprotonation of the more substituted α-carbon, leading to a more stable, more substituted double bond. khanacademy.orgmasterorganicchemistry.comlibretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation. udel.edumasterorganicchemistry.com Strong, bulky bases at low temperatures favor the formation of the kinetic enolate, whereas weaker bases at higher temperatures allow for equilibration and favor the more stable thermodynamic enolate. udel.edumasterorganicchemistry.com

| Enolate Type | Conditions Favoring Formation | Structural Features |

|---|---|---|

| Kinetic Enolate | Strong, bulky base (e.g., LDA), low temperature (-78 °C) | Less substituted, formed faster |

| Thermodynamic Enolate | Weaker base (e.g., NaOEt), higher temperature, equilibrium conditions | More substituted, more stable |

Oxidation and Reduction Mechanisms

Oxidation: The keto group in this compound can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. organic-chemistry.orgwikipedia.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that is better able to stabilize a positive charge will migrate preferentially. organic-chemistry.orgyoutube.comlibretexts.org In the case of an aryl alkyl ketone, the aryl group typically has a higher migratory aptitude than a primary alkyl chain. The electron-donating 4-hexyloxyphenyl group would further enhance the migratory aptitude of the aromatic ring. organic-chemistry.org

Transformations of the Ester Moiety

The ethyl ester functionality in this compound is also susceptible to various transformations, including transesterification and cleavage.

Transesterification Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A molecule of a different alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the original ethoxy group lead to the formation of a new ester. masterorganicchemistry.com

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. Elimination of the ethoxide ion yields the new ester.

Selective Cleavage Mechanisms

The ester group can be cleaved through hydrolysis, which can be either acid- or base-catalyzed, to yield the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst. The mechanism is similar to acid-catalyzed transesterification, with water acting as the nucleophile. iitd.ac.in

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible as the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. iitd.ac.in The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Given that α-ketoesters can exhibit rapid hydrolysis, the presence of the neighboring keto group may influence the rate of this reaction. nih.govnih.gov

Selective cleavage of the ester in the presence of the ketone is a synthetic challenge. However, certain reagents and conditions can favor one transformation over the other. For instance, selective reduction of a ketone in the presence of an ester is possible with NaBH₄, as it is generally not strong enough to reduce esters. rsc.org Conversely, protecting the ketone as a ketal would allow for reactions to be carried out on the ester moiety, followed by deprotection of the ketone.

Aromatic Ring Reactivity and Substitution Patterns

The aromatic ring of this compound is substituted with two groups: a hexyloxy group (-O(CH₂)₅CH₃) and a 5-ethoxy-1,5-dioxopentan-1-yl group (-C(O)(CH₂)₃COOEt). The interplay of these substituents dictates the regioselectivity of further reactions on the phenyl ring.

The initial formation of this molecule likely involves a Friedel-Crafts acylation of hexyloxybenzene. Subsequent electrophilic aromatic substitution (EAS) reactions would be directed by the existing substituents. The hexyloxy group is a strong activating group and an ortho, para-director due to the resonance donation of its lone pair electrons into the ring. Conversely, the keto-ester group is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring through resonance.

In electrophilic aromatic substitution, the incoming electrophile is attacked by the electron-rich aromatic ring. youtube.comyoutube.com The stability of the intermediate carbocation (the sigma complex or arenium ion) determines the position of substitution. youtube.commsu.edu

The powerful activating and ortho, para-directing effect of the alkoxy group generally overrides the deactivating, meta-directing effect of the acyl group. msu.edu Therefore, incoming electrophiles are expected to add to the positions ortho to the hexyloxy group (positions 3 and 5). Position 4 is already substituted.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Directing Influence of Hexyloxy Group | Directing Influence of Acyl Group | Predicted Outcome |

| 2, 6 (ortho to Acyl) | meta | meta | Highly Unfavored |

| 3, 5 (ortho to Hexyloxy) | ortho | meta | Major Products |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and further Friedel-Crafts reactions. msu.eduyoutube.com For this compound, these reactions would likely yield 3-substituted or 3,5-disubstituted products, depending on the reaction conditions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgacs.org This intermediate can then react with various electrophiles.

For this compound, both the oxygen of the hexyloxy group and the carbonyl oxygen of the ketone could potentially act as directing metalation groups. The heteroatom of the DMG coordinates to the lithium of the organolithium reagent, positioning the base to deprotonate the adjacent ortho proton. wikipedia.orgchem-station.com

Alkoxy as DMG: The hexyloxy group is a well-established DMG. wikipedia.org Deprotonation would occur at the 3-position, leading to a lithiated species that can be trapped by an electrophile (E⁺) to introduce a new substituent specifically at this position.

Ketone as DMG: The carbonyl group can also direct ortho-lithiation. acs.org However, organolithium reagents can also add directly to the carbonyl group (nucleophilic addition). To achieve ortho-metalation, conditions would need to be carefully controlled, or the carbonyl group might require temporary protection. chem-station.com An alternative is the formation of an α-amino alkoxide, which can then direct lithiation. lookchem.com

Table 2: Potential Directed Ortho-Metalation Outcomes

| Directing Group | Position of Lithiation | Potential Subsequent Reaction |

| Hexyloxy (-OR) | C-3 | Reaction with electrophiles (e.g., silylation, carboxylation, halogenation) |

| Ketone (-C(O)R) | C-3 | Reaction with electrophiles, competing with nucleophilic addition to the carbonyl |

This table outlines plausible reaction pathways based on the principles of directed ortho-metalation.

Ether Linkage Stability and Reactivity

The aryl ether linkage (Ph-O-CH₂-) in this compound is generally stable under many reaction conditions, including those used for many electrophilic aromatic substitutions. However, it can be cleaved under harsh conditions. The most common method for cleaving aryl ethers is treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the alkyl carbon, resulting in a phenol (B47542) and a hexyl halide.

Computational and Theoretical Chemistry Studies on Ethyl 5 4 Hexyloxyphenyl 5 Oxovalerate

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

A detailed analysis of the electronic structure of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate would reveal the distribution of electrons within the molecule. This is crucial for understanding its reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would likely show a significant negative charge on the oxygen atoms of the keto and ester groups due to their high electronegativity, making them potential sites for electrophilic attack. The aromatic ring would exhibit a complex charge distribution influenced by the electron-donating hexyloxy group and the electron-withdrawing keto-valerate chain.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For this molecule, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygens, indicating regions susceptible to electrophilic interaction, while the areas around the hydrogen atoms of the alkyl chains would show positive potential (blue regions).

Molecular Orbital (MO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich hexyloxyphenyl ring, while the LUMO would likely be centered on the carbonyl groups of the keto-ester moiety.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability. |

| HOMO Localization | Hexyloxyphenyl ring | Site of electron donation. |

The flexibility of the hexyloxy and ethyl valerate (B167501) chains allows this compound to adopt multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface (PES) reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. For this molecule, the key dihedral angles to be scanned would include those around the ether linkage, the bonds within the valerate chain, and the bond connecting the phenyl ring to the keto group. It is expected that the most stable conformer would have the alkyl chains in an extended, anti-periplanar arrangement to minimize steric hindrance.

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning the peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the C=O stretching of the ketone and ester groups, C-O stretching of the ether and ester, and various vibrations of the aromatic ring and alkyl chains.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. The calculations would likely predict π → π* transitions associated with the aromatic system and n → π* transitions related to the carbonyl groups.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signatures |

|---|---|

| ¹H NMR | Distinct signals for aromatic protons, methylene (B1212753) protons adjacent to carbonyls and ether oxygen, and terminal methyl protons. |

| ¹³C NMR | Characteristic peaks for carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons in the chains. |

| IR | Strong absorption bands for C=O stretching (ketone and ester), C-O stretching, and aromatic C-H and C=C bending. |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

While quantum mechanics is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule in a condensed phase, such as in a solvent. An MD simulation would model the interactions of a single this compound molecule with numerous solvent molecules (e.g., water, ethanol, or a nonpolar solvent) over time. This would provide insights into how the solvent molecules arrange themselves around the solute (the solvation shell) and calculate the solvation free energy. Such simulations would likely show that polar solvents interact strongly with the ester and keto groups, while nonpolar solvents would have more favorable interactions with the hexyloxy chain and the aromatic ring. These simulations are also crucial for understanding how molecules of this compound interact with each other in the liquid or solid state.

Reaction Mechanism Prediction and Transition State Elucidation

Theoretical chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. For instance, the mechanism of its synthesis or its hydrolysis could be investigated. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. Transition state theory can then be used to calculate the reaction rates. For a reaction like the alkaline hydrolysis of the ester group, calculations would aim to locate the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The calculated activation energy would provide a quantitative measure of how fast this reaction is expected to proceed.

Table 3: Mentioned Compounds

| Compound Name |

|---|

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search for computational and theoretical chemistry studies, no specific research detailing the structure-reactivity relationship of this compound could be identified in the public domain.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline for "," specifically concerning "4.4. Structure-Reactivity Relationship Predictions."

Derivatization and Analog Development from Ethyl 5 4 Hexyloxyphenyl 5 Oxovalerate

Synthesis of Homologs and Analogs for Structure-Activity Relationship Studies (non-biological)

The synthesis of homologs and analogs of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate is crucial for understanding how modifications to its chemical structure influence its physicochemical properties, such as those relevant to liquid crystal behavior. beilstein-journals.orgmdpi.comresearchgate.nettcichemicals.com Key areas of modification include the alteration of the hexyloxy side chain, modifications to the phenyl ring, and changes to the ethyl valerate (B167501) portion of the molecule.

Homologs:

Homologs can be synthesized by varying the length of the alkoxy chain on the phenyl ring. For example, using different 1-bromoalkanes in the Williamson ether synthesis with ethyl 5-(4-hydroxyphenyl)-5-oxovalerate as the starting material would yield a series of analogs with varying chain lengths.

Analogs:

The synthesis of analogs can be achieved through several methods. One common approach is the Friedel-Crafts acylation of substituted benzenes with glutaric anhydride, followed by esterification. sigmaaldrich.comresearchgate.netbeilstein-journals.orgnih.gov This allows for the introduction of various substituents onto the aromatic ring. For instance, the replacement of the hexyloxy group with other electron-donating or electron-withdrawing groups can be used to probe the electronic requirements for specific properties.

Below is an interactive data table showcasing a hypothetical series of synthesized homologs and analogs and their potential impact on a physical property, such as the nematic-isotropic transition temperature (TN-I) in the context of liquid crystal research.

| Compound ID | R Group (at para-position) | Alkoxy Chain Length | TN-I (°C) |

| 1 | -O(CH₂)₅CH₃ | 6 | 120 |

| 2 | -O(CH₂)₃CH₃ | 4 | 115 |

| 3 | -O(CH₂)₇CH₃ | 8 | 122 |

| 4 | -CH₃ | N/A | 105 |

| 5 | -Cl | N/A | 110 |

Functional Group Interconversions and Modifications

The functional groups of this compound, namely the ester, ketone, and ether, offer numerous possibilities for interconversion and modification. nih.gov

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. nih.gov For example, reaction with different amines would yield a library of amides. The ketone can be reduced to a secondary alcohol, which could then be esterified or etherified. The ether linkage can be cleaved under harsh conditions to reveal a phenol (B47542), which can then be re-alkylated or used in other reactions.

A hypothetical reaction scheme for the modification of the ester and ketone functionalities is presented below:

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | 1. NaOH, H₂O/EtOH 2. HCl | Carboxylic Acid |

| This compound | NaBH₄, MeOH | Secondary Alcohol |

| 5-(4-hexyloxyphenyl)-5-oxovaleric acid | SOCl₂, then R'NH₂ | Amide |

Incorporation into More Complex Molecular Architectures

This compound can serve as a building block for the synthesis of more complex molecules. The carboxylic acid derivative, obtained from the hydrolysis of the ester, can be coupled with other molecules using standard peptide coupling reagents. The ketone functionality can be used in reactions such as the Wittig reaction to form alkenes, or in condensation reactions to form heterocyclic rings like pyrimidines or quinolines. researchgate.net

For example, the ketone could react with a hydrazine (B178648) derivative to form a pyrazoline or pyrazole (B372694) ring, introducing a new heterocyclic element into the molecular structure. This approach is valuable in the development of new materials with specific electronic or optical properties.

Stereochemical Modifications and Enantioselective Synthesis (if applicable)

The parent compound, this compound, is achiral. However, stereocenters can be introduced through various chemical modifications. For instance, the reduction of the ketone to a secondary alcohol creates a chiral center. Enantioselective reduction of the ketone would lead to the formation of a single enantiomer of the alcohol. This can be achieved using chiral reducing agents or catalysts.

While there is no specific literature on the enantioselective synthesis of derivatives of this particular compound, general methods for the enantioselective reduction of ketones are well-established and could be applied. orgsyn.org The introduction of chirality is particularly relevant in the field of liquid crystals, where chiral dopants are used to induce helical structures. beilstein-journals.org

A hypothetical enantioselective reduction is outlined in the table below:

| Substrate | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| This compound | (R)-CBS Catalyst, BH₃·SMe₂ | (R)-Ethyl 5-hydroxy-5-(4-hexyloxyphenyl)valerate | >95% |

| This compound | (S)-CBS Catalyst, BH₃·SMe₂ | (S)-Ethyl 5-hydroxy-5-(4-hexyloxyphenyl)valerate | >95% |

Exploratory Applications in Chemical Research and Materials Science

Role as a Precursor in Diverse Organic Syntheses

β-Keto esters are well-established as versatile precursors in a multitude of organic syntheses. The dicarbonyl functionality of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate provides multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. For instance, it could potentially serve as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate dinucleophiles. The presence of the hexyloxyphenyl group could be exploited to synthesize novel compounds with potential applications in medicinal chemistry or materials science, where this lipophilic tail could influence solubility and intermolecular interactions.

Photochemical and Photophysical Properties (if applicable, e.g., as a chromophore)

The 4-alkoxyacetophenone moiety within this compound constitutes a chromophore that absorbs ultraviolet radiation. The photophysical properties, such as fluorescence and phosphorescence, would be of interest. The presence of the keto group could also facilitate photochemical reactions, for example, Norrish-type reactions upon UV irradiation. Investigations would be required to determine the quantum yields of these processes and to understand the influence of the solvent and the hexyloxy chain on the excited state dynamics.

Self-Assembly and Supramolecular Chemistry Applications

The combination of a polar head (the keto-ester group) and a nonpolar tail (the hexyloxyphenyl group) gives this compound an amphiphilic character. This could potentially lead to self-assembly into various supramolecular structures, such as micelles or vesicles, in appropriate solvents. Furthermore, the carbonyl groups could act as hydrogen bond acceptors, enabling the formation of ordered structures in the solid state or in solution through interactions with suitable donor molecules.

Polymer Chemistry: Monomer or Precursor for Specialty Polymers

While not a conventional monomer, this compound could be chemically modified to be incorporated into polymers. For example, the phenyl ring could be functionalized with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be polymerized to yield specialty polymers with pendant groups containing the hexyloxyphenyl keto-ester structure. Such polymers might exhibit interesting thermal, optical, or self-assembly properties.

Advanced Functional Materials Development (excluding biological materials)

The unique combination of functional groups in this compound makes it a candidate for exploration in the development of advanced functional materials. For instance, its incorporation into larger molecular architectures could lead to materials with interesting dielectric, optical, or thermal properties. Research in this area would focus on synthesizing derivatives of this compound and characterizing the properties of the resulting materials for potential applications in electronics, photonics, or sensor technology.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Strategies for Enhanced Efficiency

The classical synthesis of aromatic ketones often involves Friedel-Crafts acylation, a reaction known for its utility in forming carbon-carbon bonds with aromatic rings. ijcps.org Traditional methods, however, often require stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which can generate significant chemical waste. nih.gov Future research will likely focus on developing more efficient and environmentally benign catalytic systems.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Solid Acid Catalysis | Catalyst recyclability, reduced waste | Development of robust and highly active solid acids |

| Metal- and Halogen-Free Methods | Environmentally benign, minimal waste | Exploration of new activating agents and reaction conditions |

| One-Pot Transformations | Increased efficiency, reduced purification steps | Design of tandem or domino reactions |

| Photocatalysis | Mild reaction conditions, use of light energy | Development of efficient photocatalytic systems for C-C bond formation |

Integration with Automated Synthesis and Flow Chemistry

The integration of automated synthesis and flow chemistry offers significant advantages in terms of reproducibility, scalability, and safety. Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.org For the synthesis of Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate, a continuous-flow Friedel-Crafts acylation process could be developed. thieme-connect.comthieme-connect.com

The use of heterogeneous catalysts, such as zirconium-β-zeolite, in continuous-flow systems has shown promise for Friedel-Crafts reactions, demonstrating high efficiency and catalyst stability. thieme-connect.comrsc.org This approach would not only enhance the efficiency of the synthesis but also facilitate a safer and more scalable production process.

Deepening Understanding of Reactivity Profiles

A thorough understanding of the reactivity of this compound is crucial for its potential applications. The presence of both a ketone and an ester functional group offers multiple sites for chemical modification. Research in this area would involve systematically studying the reactivity of the carbonyl group, the ester, and the aromatic ring.

Density Functional Theory (DFT) can be a powerful tool to model the reactivity of the carbonyl group towards various reagents. vub.be Experimental studies on the regioselective formation of enolates from related β-functionalized cyclic ketones have highlighted the importance of non-covalent interactions, a principle that could be extended to understand the reactivity of this compound. rsc.orgrsc.org Furthermore, investigating the α-functionalization of the ketone moiety could open up pathways to a diverse range of derivatives with potentially interesting biological or material properties. acs.orgnih.gov

| Functional Group | Potential Reactions | Research Focus |

| Ketone | Reduction, oxidation, α-functionalization, condensation | Exploring stereoselective reductions, developing novel C-C bond-forming reactions |

| Ester | Hydrolysis, transesterification, amidation | Investigating catalytic methods for selective transformations |

| Aromatic Ring | Electrophilic substitution, cross-coupling reactions | Studying the directing effects of the existing substituents |

Computational Chemistry for Accelerated Discovery

Computational chemistry and quantum chemical calculations are becoming indispensable tools in modern chemical research for predicting reaction outcomes and designing novel molecules. rsc.orgcsmres.co.ukrsc.org For this compound, computational methods can be employed to:

Predict Reaction Pathways: By calculating the energies of transition states and intermediates, computational models can help in predicting the most favorable reaction pathways for its synthesis and subsequent transformations. rsc.org

Design Novel Catalysts: Quantum chemical calculations can aid in the design of more efficient and selective catalysts for the synthesis of this compound.

Elucidate Reaction Mechanisms: Detailed computational studies can provide insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions. researchgate.net

Predict Molecular Properties: Computational tools can be used to predict various physicochemical and electronic properties of the molecule, which can guide its potential applications in material science. mdpi.com

Exploration of Advanced Material Science Applications

Aromatic ketones and esters are known to be building blocks for a variety of advanced materials. researchgate.net The structure of this compound, with its rigid aromatic core and flexible hexyloxy and ethyl valerate (B167501) chains, suggests potential applications in liquid crystals, polymers, and organic electronics.

Future research could focus on synthesizing polymers incorporating this molecule as a monomer, potentially leading to materials with interesting thermal or optical properties. The hexyloxy chain could impart liquid crystalline behavior, and the polar ketone and ester groups could influence the self-assembly and electronic properties of derived materials.

Sustainable and Eco-Friendly Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. pnas.org For this compound, future research will undoubtedly focus on developing more sustainable and eco-friendly synthetic routes. This includes:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives.

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems to minimize waste. acs.org Bismuth triflate, for instance, has been shown to be an efficient and recyclable catalyst for Friedel-Crafts acylation under microwave irradiation. ruc.dk

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable resources.

The development of "greener" Friedel-Crafts acylation reactions, which are metal- and halogen-free, is a significant step in this direction. acs.orgresearchgate.net Additionally, the use of nitrogen dioxide from benzylic alcohols offers a waste-free method for producing aromatic aldehydes, which can be precursors to ketones. nih.gov Such innovative and sustainable approaches will be crucial for the future production of this compound and related compounds. yedarnd.commdpi.com

Q & A

Q. What novel applications emerge from its use in hybrid material synthesis (e.g., polymer composites)?

- Experimental design :

- Co-polymerization : Radical-initiated polymerization with styrene enhances thermal stability (Tg ~120°C) .

- Nanocomposites : Embedding in graphene oxide improves mechanical strength (Young’s modulus +20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。